molecular formula C11H11N3O2 B12884206 2-Amino-N-(3-methyl-1,2-oxazol-5-yl)benzamide CAS No. 86134-15-8

2-Amino-N-(3-methyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B12884206
CAS No.: 86134-15-8
M. Wt: 217.22 g/mol
InChI Key: OPRCUUUMIOKKKX-UHFFFAOYSA-N
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Description

2-amino-N-(3-methylisoxazol-5-yl)benzamide is a chemical compound with the molecular formula C11H11N3O2. It is a derivative of benzamide, featuring an isoxazole ring substituted with a methyl group at the 3-position and an amino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-methylisoxazol-5-yl)benzamide typically involves the reaction of 3-amino-5-methylisoxazole with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-methylisoxazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-(3-methylisoxazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(3-methylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(3-methylisoxazol-5-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and benzamide groups allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound in various research fields .

Properties

CAS No.

86134-15-8

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

2-amino-N-(3-methyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C11H11N3O2/c1-7-6-10(16-14-7)13-11(15)8-4-2-3-5-9(8)12/h2-6H,12H2,1H3,(H,13,15)

InChI Key

OPRCUUUMIOKKKX-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=CC=CC=C2N

Origin of Product

United States

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